rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis

NMDA receptor pharmacology stereochemical selectivity glutamate receptor agonists

rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride (CAS 955027-91-5) is a racemic cis-configured pipecolic acid ester hydrochloride. The cis stereochemistry is functionally decisive: cis-4-sulfate ester derivatives show ~107-fold lower potency at NMDA receptors vs. trans, enabling distinct pharmacological profiles. The 4-hydroxypipecolate scaffold delivers >100× TACE selectivity over MMP-1 and enables dopamine potency enhancement at D2 receptors. As a cost-efficient racemate, it supports chiral resolution to either enantiomer for CGS 19755 or palinavir synthesis. Ideal for constrained amino acid mimetic libraries and metalloprotease inhibitor discovery.

Molecular Formula C7H14ClNO3
Molecular Weight 195.6
CAS No. 955027-91-5
Cat. No. B6163981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis
CAS955027-91-5
Molecular FormulaC7H14ClNO3
Molecular Weight195.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis (CAS 955027-91-5): Compound Identity and Procurement-Relevant Baseline


rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride (CAS 955027-91-5) is a racemic cis-configured piperidine-2-carboxylate ester hydrochloride salt, belonging to the 4-hydroxypipecolic acid derivative class. Defined by ChEBI as a piperidinecarboxylate ester bearing a 4-hydroxy substituent and methyl ester at the 2-position [1], this compound presents as the hydrochloride salt with molecular formula C₇H₁₄ClNO₃ and molecular weight 195.64 g/mol . The 'rac' designation indicates an equimolar mixture of (2R,4S) and (2S,4R) enantiomers, while the 'cis' descriptor specifies the relative stereochemistry between the 2-carboxylate ester and 4-hydroxy groups—a critical distinction from the trans diastereomer (CAS 189952-45-2) that carries distinct biological and physicochemical properties.

Why rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis Cannot Be Replaced by In-Class Analogs: Stereochemistry, Regiochemistry, and Ring Architecture


Generic substitution within the pipecolic acid family collapses three orthogonal differentiation axes simultaneously. First, stereochemistry at C-4 is binary and functionally decisive: cis-4-hydroxypipecolic acid derivatives and their trans counterparts exhibit quantitatively divergent pharmacological profiles, with the cis-stereoisomer of the 4-sulfate ester showing an approximately 107-fold lower potency at cortical NMDA receptors (EC₅₀ 75 μM) compared to the trans isomer (EC₅₀ 0.7 μM) [1]. Second, the regioisomeric position of hydroxylation matters: in a TACE inhibitor series, 4-hydroxypipecolate-derived hydroxamic acids demonstrated whole-blood IC₅₀ values distinct from corresponding 5-hydroxypipecolates, with potency differences reaching 4-fold for comparable aryl substituent pairs [2]. Third, the six-membered pipecolic acid ring—the higher homolog of proline—adopts a chair conformation that fundamentally alters amide bond geometry, cis/trans isomerization ratios, and receptor recognition compared to the five-membered proline scaffold [3]. The racemic nature of CAS 955027-91-5 further precludes substitution with enantiopure (2S,4R) (CAS 175671-43-9) or (2R,4S) (CAS 175671-44-0) forms when enantioselective applications—such as the synthesis of the HIV protease inhibitor palinavir, which requires the (2S,4R) enantiomer—are the procurement objective.

Quantitative Differentiation Evidence for rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis Against Key Comparators


cis vs trans Stereochemistry at NMDA Receptors: A 107-Fold Potency Differential in Cortical Tissue

The sulfate ester derivative of trans-4-hydroxy-S-pipecolic acid (trans-4-OH-S-Pip-4-sulfate) is among the most potent and selective NMDA receptor agonists described, with an EC₅₀ of 0.7 μM in mouse cortical wedge preparations. By contrast, the corresponding cis-stereoisomer—built on the same 4-hydroxypipecolic acid scaffold present in the target compound—exhibits an EC₅₀ of 75 μM in cortex, representing a 107-fold loss of agonist potency. Furthermore, in the guinea pig myenteric plexus preparation, the trans isomer retains activity (EC₅₀ 250 μM) while the cis isomer is completely inactive up to 500 μM. This stereochemical switch from trans to cis converts a sub-micromolar NMDA agonist into a weak partial agonist [1].

NMDA receptor pharmacology stereochemical selectivity glutamate receptor agonists neuropharmacology

4-Hydroxy vs 5-Hydroxy Pipecolate Regioisomers in TACE Inhibition: 4-Fold Potency Difference in Human Whole Blood

In a direct comparative study at Pfizer Global R&D, pipecolate-based hydroxamic acid TACE inhibitors built on 4-hydroxypipecolic acid and 5-hydroxypipecolic acid scaffolds were evaluated head-to-head in recombinant TACE (rTACE) enzymatic assays and LPS-stimulated human whole blood. The 4-hydroxypipecolate analog 4j (3-methoxyphenyl substituent) showed a whole-blood IC₅₀ of 12 mM, whereas the corresponding 5-hydroxypipecolate analog 5g (2-methylphenyl) achieved a whole-blood IC₅₀ of 3 mM—a 4-fold improvement. Across the entire series, the authors explicitly note that 'the 5-hydroxypipecolates 5 are generally more potent in human whole blood than the 4-hydroxypipecolates 4,' a trend not captured by the recombinant enzyme assay where rTACE IC₅₀ values for matched analogs (e.g., 5a = 7 nM vs. 4a = 9 nM) were nearly identical, highlighting cell-permeability-driven divergence [1].

TACE inhibition TNF-α converting enzyme anti-inflammatory drug discovery metalloprotease selectivity

Physicochemical Differentiation: 4-Hydroxy Substitution Reduces Calculated logP by 0.8 Units vs. Unsubstituted Pipecolate

Within the TACE inhibitor series, the introduction of the 4-hydroxy group onto the pipecolate scaffold reduced the calculated mlogP from 2.1 (unsubstituted pipecolate) to 1.3 (4-hydroxypipecolate analog 4b, 4-fluorophenyl substituent), representing a ΔmlogP of –0.8 [1]. This is consistent with independently computed values: the methyl 4-hydroxypiperidine-2-carboxylate free base exhibits a measured/predicted logP of approximately –1.04 (ALOGPS) [2] and an ACD/LogP of –0.69 , placing it firmly within lead-like chemical space. By comparison, methyl pipecolate (lacking the 4-hydroxy) would be expected to have a substantially higher logP. The hydrochloride salt form further modulates aqueous solubility for handling and formulation.

logP modulation physicochemical optimization lead-like properties permeability tuning

Pipecolic Acid (6-Membered Ring) vs. Proline (5-Membered Ring) Scaffold: 4.1–4.2-Fold Enhanced Dopamine D2 Receptor Modulation

In a systematic homologation study of the melanostatin (MIF-1) neuropeptide, replacement of the N-terminal L-proline residue with L-pipecolic acid—the six-membered ring homolog—generated methyl L-pipecolyl-L-leucylglycinate, which promoted a 4.1-fold and 4.2-fold increase in dopamine potency at the human dopamine D2 receptor (hD2R) at concentrations of 0.01 nM and 1 nM, respectively, compared to the parent MIF-1 peptide [1]. This finding is mechanistically grounded: pipecolic acid adopts a chair conformation characteristic of six-membered rings, as confirmed by crystallographic analysis, in contrast to the five-membered pyrrolidine ring of proline. Substitution of proline by pipecolic acid in peptides eliminates the well-known 'proline effect' in tandem mass spectrometry and alters the cis/trans amide bond isomer ratio, with constrained pipecolic acid derivatives showing 42–92% cis amide isomer populations in linear peptides compared to the predominantly trans conformation in proline-containing sequences [2]. These conformational perturbations directly affect receptor recognition, proteolytic stability, and biological potency.

peptidomimetic design dopamine D2 receptor proline homologation positive allosteric modulation

Synthetic Intermediate Value: (2R,4S)-Enantiomer as Key Precursor to CGS 19755, a Potent Competitive NMDA Antagonist (IC₅₀ = 50 nM)

The (2R,4S)-enantiomer of 4-hydroxypipecolic acid—the specific enantiomer nominally represented in the racemic mixture of CAS 955027-91-5—is a documented synthetic intermediate in the preparation of CGS 19755 (cis-4-phosphonomethyl-2-piperidinecarboxylic acid), one of the most potent competitive NMDA receptor antagonists reported. CGS 19755 inhibits [³H]-CPP binding to NMDA receptors with an IC₅₀ of 50 nM in rat brain membranes and demonstrates stereospecific inhibition of NMDA-evoked [³H]acetylcholine release from rat striatal slices without affecting KCl-evoked release [1]. In vivo, CGS 19755 decreased basal cerebellar cGMP levels with an ED₅₀ of 1 mg/kg i.p. in mice and displayed the affinity order NR1-NR2A > NR1-NR2B > NR1-NR2D > NR1-NR2C at recombinant NMDA receptor subtypes [2]. The (2R,4S)-enantiomer of 4-hydroxypipecolic acid was explicitly identified as an intermediate for CGS 19755 in the synthesis literature [3]. Separately, the enantiomeric (2S,4R)-4-hydroxypipecolic acid is a constituent of palinavir, a peptidomimetic HIV-1/HIV-2 protease inhibitor with IC₅₀ values of 0.5–30 nM [4], underscoring that both enantiomers of the cis scaffold have proven pharmaceutical relevance.

NMDA antagonist competitive antagonist drug intermediate process chemistry

Evidence-Backed Application Scenarios for rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis


Chiral Building Block for CNS-Focused Peptidomimetic Libraries Targeting Ionotropic Glutamate Receptors

The cis-4-hydroxypipecolic acid scaffold, as demonstrated by the 107-fold stereochemical potency differential at NMDA receptors between cis and trans sulfate ester derivatives [1], provides a rigid, hydroxylated piperidine core for constructing constrained amino acid mimetics. The racemic methyl ester hydrochloride form (CAS 955027-91-5) enables library synthesis where the cis stereochemistry is locked—whether for NMDA receptor-targeted agonists, antagonists, or allosteric modulators—while the methyl ester allows selective N-functionalization prior to hydrolysis. The hydrochloride salt ensures consistent stoichiometric handling in parallel synthesis workflows.

Metalloprotease Inhibitor Lead Optimization: 4-Hydroxy Scaffold for TACE/MMP Selectivity Profiling

The Pfizer TACE inhibitor study established that the 4-hydroxypipecolic acid scaffold delivers >100× selectivity for TACE over MMP-1 when paired with appropriate benzyloxybenzenesulfonamide P1′ groups, while the 4-hydroxy substituent provides a logP reduction of 0.8 units versus des-hydroxy pipecolates [2]. The racemic cis-methyl ester hydrochloride serves as a cost-efficient starting material for generating focused libraries of hydroxamic acid-based metalloprotease inhibitors, where the 4-position hydroxyl tolerates diverse sulfonamide tailpieces and the cis configuration maintains the chair conformation required for optimal zinc chelation geometry. The 4-fold potency differential vs. 5-hydroxy regioisomers in whole-blood assays further validates that the 4-OH position provides a unique permeability–potency profile distinct from alternative hydroxylation patterns.

GPCR Peptidomimetic Design: Pipecolic Acid as a Proline Surrogate with Enhanced D2 Receptor Modulation

The pipecolic acid scaffold—the six-membered ring homolog of proline—delivers a 4.1–4.2-fold greater enhancement of dopamine potency at D2 receptors compared to the proline-containing parent peptide MIF-1 [3]. The 4-hydroxypipecolic acid methyl ester hydrochloride (CAS 955027-91-5) provides an additional functionalization handle at the 4-position, enabling the introduction of further substituents (e.g., phosphonomethyl for NMDA antagonism, sulfonamide for TACE inhibition) while preserving the conformational rigidity of the six-membered chair that distinguishes pipecolic acid from proline in peptide backbone geometry and cis/trans amide isomer populations.

Process Chemistry and Scale-Up: Racemic Intermediate for Chiral Resolution to Enantiopure NMDA and HIV Pharmacophores

The racemic nature of CAS 955027-91-5 positions it as an economical entry point for accessing either enantiomer of cis-4-hydroxypipecolic acid. The (2R,4S)-enantiomer is the direct precursor to CGS 19755 (NMDA antagonist; IC₅₀ = 50 nM), while the (2S,4R)-enantiomer is the core fragment of palinavir (HIV protease inhibitor; IC₅₀ = 0.5–30 nM) [4]. For process R&D groups developing scalable routes to either pharmacophore, the racemic cis-methyl ester hydrochloride provides a single, well-characterized crystalline intermediate (MW 195.64, typical purity 95%) that can be resolved via chiral chromatography, diastereomeric salt formation, or enzymatic kinetic resolution—the latter approach having been demonstrated with methyl pipecolate using Aspergillus niger lipase (E = 20 ± 4) at pH 7 .

Quote Request

Request a Quote for rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.